molecular formula C6H7ClN2OS B14679005 N-(5-Chlorothiophen-2-yl)-N'-methylurea CAS No. 37108-63-7

N-(5-Chlorothiophen-2-yl)-N'-methylurea

Cat. No.: B14679005
CAS No.: 37108-63-7
M. Wt: 190.65 g/mol
InChI Key: FDJMVQYYVNOFJD-UHFFFAOYSA-N
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Description

N-(5-Chlorothiophen-2-yl)-N’-methylurea: is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chlorinated thiophene ring and a methylurea moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chlorothiophen-2-yl)-N’-methylurea typically involves the reaction of 5-chlorothiophene-2-amine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chlorothiophene-2-amine and methyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 5-chlorothiophene-2-amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. Methyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. .

Industrial Production Methods

In an industrial setting, the production of N-(5-Chlorothiophen-2-yl)-N’-methylurea may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chlorothiophen-2-yl)-N’-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield thiophene derivatives with different substituents, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiophene derivatives .

Mechanism of Action

The mechanism of action of N-(5-Chlorothiophen-2-yl)-N’-methylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes, leading to its therapeutic effects.

    Pathways Involved: The exact pathways depend on the specific application of the compound. .

Properties

CAS No.

37108-63-7

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-methylurea

InChI

InChI=1S/C6H7ClN2OS/c1-8-6(10)9-5-3-2-4(7)11-5/h2-3H,1H3,(H2,8,9,10)

InChI Key

FDJMVQYYVNOFJD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(S1)Cl

Origin of Product

United States

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